molecular formula C18H31O6- B14301971 3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate CAS No. 112018-47-0

3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate

Cat. No.: B14301971
CAS No.: 112018-47-0
M. Wt: 343.4 g/mol
InChI Key: KJCQPJCMNJHGJA-UHFFFAOYSA-M
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Description

3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate typically involves multiple steps. One common approach is the esterification of 2,2-bis(hydroxymethyl)butanoic acid with undec-4-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Different esters or amides.

Scientific Research Applications

3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate can be compared with similar compounds such as:

    2,2-Bis(hydroxymethyl)butanoic acid: A precursor in the synthesis of the target compound.

    Undec-4-enoic acid: Another precursor used in the esterification process.

    Other esters of 2,2-Bis(hydroxymethyl)butanoic acid: These compounds may have similar chemical properties but differ in their specific applications and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

112018-47-0

Molecular Formula

C18H31O6-

Molecular Weight

343.4 g/mol

IUPAC Name

3-[2,2-bis(hydroxymethyl)butoxycarbonyl]undec-4-enoate

InChI

InChI=1S/C18H32O6/c1-3-5-6-7-8-9-10-15(11-16(21)22)17(23)24-14-18(4-2,12-19)13-20/h9-10,15,19-20H,3-8,11-14H2,1-2H3,(H,21,22)/p-1

InChI Key

KJCQPJCMNJHGJA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC=CC(CC(=O)[O-])C(=O)OCC(CC)(CO)CO

Origin of Product

United States

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